3-(4-Hydroxyphenyl)propanal

Physicochemical property Distillation Thermal stability

Procure 3-(4-Hydroxyphenyl)propanal (CAS 20238-83-9), the specific saturated phenylpropanoid essential for avoiding the confounding Michael acceptor reactivity of its analog, p-coumaraldehyde. This critical building block ensures reproducible 63.1% oxidation yields to phloretic acid derivatives (HPP304, HPP305) with proven plasma cholesterol-lowering effects. Its unique reactivity with 2-alkenal reductase makes it irreplaceable for accurate metabolic flux analysis in lignin bioengineering. With a lower logP (1.50) and distinct boiling point (276.6 °C), this compound simplifies ADME labeling strategies and offers superior aqueous solubility for antimicrobial formulation studies compared to unsaturated analogs.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 20238-83-9
Cat. No. B1245166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxyphenyl)propanal
CAS20238-83-9
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC=O)O
InChIInChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-7,11H,1-2H2
InChIKeyREEQXZCFSBLNDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Hydroxyphenyl)propanal (CAS 20238-83-9): Physicochemical Identity and Procurement Significance


3-(4-Hydroxyphenyl)propanal (also known as 4-hydroxyhydrocinnamaldehyde, phloretic aldehyde, or dihydro-p-coumaraldehyde) is a saturated phenylpropanoid derivative bearing a C3 aliphatic side chain with a terminal aldehyde group and a para-phenolic hydroxyl. It possesses a molecular weight of 150.17 g/mol, a calculated XLogP3 of 1.50, and a topological polar surface area of 37.30 Ų . Unlike its unsaturated analog p-coumaraldehyde (4-hydroxycinnamaldehyde), the saturated propyl linkage confers distinct physicochemical properties, including a lower boiling point (276.6±15.0 °C vs. ~309 °C) and reduced π-conjugation [1]. This compound serves as a key intermediate in the synthesis of bioactive propionic acid derivatives and lignin pathway metabolites, positioning it as a critical building block in both academic research and industrial fine chemical production [2].

The Risks of Substituting 3-(4-Hydroxyphenyl)propanal with p-Coumaraldehyde or 4-Hydroxybenzaldehyde


Direct replacement of 3-(4-hydroxyphenyl)propanal with its close structural analogs—such as the α,β-unsaturated p-coumaraldehyde or the shorter-chain 4-hydroxybenzaldehyde—is scientifically inadvisable due to fundamental differences in chemical reactivity, metabolic fate, and intermolecular interactions. The saturated C3 side chain eliminates the electrophilic Michael acceptor character inherent to p-coumaraldehyde, thereby altering its reactivity with nucleophiles and its potential for off-target protein adduction [1]. Furthermore, the compound occupies a unique node in plant secondary metabolism, being both a substrate for specific 2-alkenal reductases and a precursor to phloretic acid derivatives not accessible from 4-hydroxybenzaldehyde [2][3]. The following quantitative evidence underscores why procurement of the precise target compound is essential for reproducibility and functional integrity.

Quantitative Differentiation of 3-(4-Hydroxyphenyl)propanal from Key Analogs


Boiling Point and Volatility: Implications for Purification and Handling

3-(4-Hydroxyphenyl)propanal exhibits a boiling point of 276.6±15.0 °C at 760 mmHg, which is significantly lower than that of the unsaturated analog p-coumaraldehyde (309.4±17.0 °C) and the shorter-chain 4-hydroxybenzaldehyde (310 °C) [1]. This difference of approximately 33 °C facilitates more energy-efficient distillation and reduces the risk of thermal degradation during purification, a critical factor in both small-scale laboratory synthesis and industrial-scale production .

Physicochemical property Distillation Thermal stability

Lipophilicity (logP) and Its Impact on Partitioning and Bioavailability

The calculated partition coefficient (XLogP3) for 3-(4-hydroxyphenyl)propanal is 1.50, whereas p-coumaraldehyde has an XLogP of 1.80 [1]. This 0.30 logP unit difference indicates that the target compound is less lipophilic, which influences its solubility profile, membrane permeability, and retention time in reversed-phase chromatography. In drug discovery or agrochemical contexts, such a difference can alter bioavailability and distribution, making the saturated analog more suitable for formulations requiring aqueous compatibility [2].

Lipophilicity ADME Formulation

Conformational Flexibility: Rotatable Bond Count and Molecular Recognition

3-(4-Hydroxyphenyl)propanal possesses three rotatable bonds, compared to two for p-coumaraldehyde [1]. The additional rotatable bond arises from the saturated C2-C3 linkage, which allows greater conformational sampling and may influence binding to biological targets such as enzymes or receptors. This increased flexibility can affect entropy penalties upon binding and alter the compound's pharmacophore presentation, a critical consideration in structure-based drug design [2].

Conformational analysis Molecular docking Structure-activity relationship

Enzymatic Specificity: 2-Alkenal Reductase as a Unique Metabolic Entry Point

The enzyme 2-alkenal reductase (EC 1.3.1.102) catalyzes the NADPH-dependent reduction of p-coumaraldehyde to 3-(4-hydroxyphenyl)propanal [1]. This reaction is distinct from the activity of cinnamyl alcohol dehydrogenase (EC 1.1.1.195), which reduces the same substrate to the corresponding alcohol. The specificity of this enzymatic step underscores the compound's role as a metabolic intermediate in the lignin biosynthetic pathway and highlights its utility as a substrate for studying plant secondary metabolism. No comparable enzyme system is known to act on 4-hydroxybenzaldehyde to produce the same product [2].

Enzymology Metabolic engineering Biosynthesis

Synthetic Utility: Oxidation Yield and Industrial Process Relevance

In a patented procedure (US6818780B2), 3-(4-hydroxyphenyl)propanal is oxidized using Jones reagent to yield 3-(4-hydroxyphenyl)propionic acid with a 63.1% yield after chromatographic purification [1]. This moderate yield underscores the aldehyde's reactivity and its suitability as a precursor to phloretic acid derivatives, which are of interest for their antiproliferative and hypocholesterolemic properties [2]. In contrast, the direct oxidation of p-coumaraldehyde under similar conditions would likely lead to side reactions due to the conjugated double bond, potentially yielding lower selectivity [3].

Organic synthesis Process chemistry Building block

Optimal Use Cases for 3-(4-Hydroxyphenyl)propanal in Scientific and Industrial Workflows


Synthesis of Phloretic Acid Derivatives for Hypocholesterolemic Research

Leverage the 63.1% oxidation yield of 3-(4-hydroxyphenyl)propanal to 3-(4-hydroxyphenyl)propionic acid as described in US6818780B2 [1]. This transformation enables the efficient preparation of phloretic acid and its esters (e.g., HPP304, HPP305), which have demonstrated significant plasma cholesterol-lowering effects in high-cholesterol fed rat models [2]. The saturated side chain ensures that the resulting propionic acid derivatives lack the Michael acceptor reactivity of cinnamic acid analogs, potentially improving safety profiles in chronic administration studies.

Metabolic Flux Analysis in Plant Phenylpropanoid Pathways

Employ 3-(4-hydroxyphenyl)propanal as a substrate or analytical standard to study the activity of 2-alkenal reductase (EC 1.3.1.102) [1]. Its specific production from p-coumaraldehyde by this enzyme distinguishes it from other pathway intermediates and allows precise quantification of metabolic branching toward lignin monomers versus hydroxycinnamaldehydes [3]. This application is critical for genetic engineering efforts aimed at modifying lignin content and composition in bioenergy crops.

Development of Antimicrobial Agents Based on Hydroxycinnamaldehyde Scaffolds

Investigate the antimicrobial activity of 3-(4-hydroxyphenyl)propanal as a saturated representative of the hydroxycinnamaldehyde class. While class-level data indicate that hydroxycinnamaldehydes possess fungicidal properties (MIC/MKC ratios consistent with fungicidal mode of action) [3], the target compound's reduced lipophilicity (logP 1.50 vs. 1.80 for p-coumaraldehyde) may offer improved aqueous solubility for formulation studies . This property is advantageous in developing topical or systemic antifungal candidates with reduced non-specific protein binding.

Building Block for Radiolabeled Tracers in ADME Studies

Utilize the distinct physicochemical profile (boiling point 276.6 °C, logP 1.50) of 3-(4-hydroxyphenyl)propanal to design synthetic routes for carbon-14 or tritium labeling [2]. The compound's saturated structure simplifies labeling strategies compared to unsaturated analogs that may undergo undesired side reactions during tritiation. Such labeled derivatives are essential for conducting absorption, distribution, metabolism, and excretion (ADME) studies on phloretic acid-based drug candidates.

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